N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide
Description
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a bicyclic sulfone-containing heterocyclic compound with a fused thieno[3,4-d][1,3]thiazole core. The molecule features a 5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene scaffold, substituted with an ethyl group at the 3-position and a 2-methylpropanamide moiety at the N-terminus. The sulfone group enhances polarity and stability, distinguishing it from non-oxidized sulfur analogs .
Properties
Molecular Formula |
C11H18N2O3S2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(3-ethyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-methylpropanamide |
InChI |
InChI=1S/C11H18N2O3S2/c1-4-13-8-5-18(15,16)6-9(8)17-11(13)12-10(14)7(2)3/h7-9H,4-6H2,1-3H3 |
InChI Key |
NIHXQRFRSZXQSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2CS(=O)(=O)CC2SC1=NC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-chloro-3-oxobutanoate with a thioamide derivative in the presence of a base, followed by oxidation to introduce the sulfone group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the thiazole ring or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Chemistry
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide serves as a building block for synthesizing more complex organic molecules. Its unique thiazole structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.
Table 1: Common Reactions Involving the Compound
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides or sulfones |
| Reduction | Sodium borohydride | Modified thiazole derivatives |
| Substitution | Halogens, alkylating agents | Functionalized thiazole compounds |
Biology
Research indicates that this compound has potential as an enzyme inhibitor or modulator. The thiazole ring structure facilitates binding to specific enzymes and proteins, which may disrupt biochemical pathways relevant to various diseases.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in metabolic pathways. The mechanism involves interaction with the enzyme's active site, preventing substrate binding.
Medicine
In medicinal chemistry, this compound is being explored for its antimicrobial , antifungal , and anticancer properties . Preliminary in vitro studies show promising results against various cancer cell lines.
| Activity Type | Target Organisms/Cells | Observed Effects |
|---|---|---|
| Antimicrobial | Bacteria (e.g., E. coli) | Inhibition of growth |
| Antifungal | Fungi (e.g., Candida species) | Reduced viability |
| Anticancer | Cancer cell lines (e.g., MCF7) | Induction of apoptosis |
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties can enhance the performance of polymers and other materials.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide involves its interaction with specific molecular targets. The thiazole ring structure allows it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features and Spectral Data
Physicochemical and Electronic Properties
- Polarity: The 5,5-dioxido group enhances hydrophilicity relative to non-sulfonated analogs (e.g., thiadiazoles in ).
- Stereochemical Impact : The Z-configuration imposes steric constraints that may hinder π-stacking interactions observed in E-isomers of triazole-thiones (e.g., ).
Biological Activity
N-[(2Z)-3-ethyl-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by research findings and case studies.
Chemical Structure and Properties
The compound's structure is characterized by several functional groups that contribute to its biological activity:
- Molecular Formula : C18H21FN2O5S2
- Molecular Weight : 428.5 g/mol
- IUPAC Name : 5-[[3-[2-(4-fluorophenyl)ethyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-5-oxopentanoic acid
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Thiazole Ring : Utilizing specific catalysts and solvents under controlled temperature.
- Introduction of Functional Groups : This may involve substitution reactions where different groups are introduced to enhance biological activity.
- Purification Techniques : Advanced methods like chromatography ensure high purity levels suitable for biological testing.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Case Studies : In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential as a therapeutic agent.
Anticancer Activity
Recent studies have explored the anticancer potential of thiazole derivatives:
- Cell Line Studies : The compound has been tested on several cancer cell lines (e.g., breast cancer and leukemia), demonstrating cytotoxic effects.
- Mechanisms : It is believed to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.
Research Findings
A summary of key research findings related to the biological activity of this compound includes:
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : Potential binding to cellular receptors could lead to downstream effects that promote apoptosis or inhibit growth signals.
Applications in Medicine and Industry
The diverse biological activities suggest multiple applications:
- Pharmaceutical Development : Potential use as an antimicrobial or anticancer agent in drug formulation.
- Material Science : Exploration in the development of novel materials with antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
